molecular formula C24H48O3 B163440 3-Hydroxytetracosanoic acid CAS No. 91297-89-1

3-Hydroxytetracosanoic acid

Cat. No.: B163440
CAS No.: 91297-89-1
M. Wt: 384.6 g/mol
InChI Key: DVDLWGAAEYKXSB-UHFFFAOYSA-N
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Description

3-Hydroxytetracosanoic acid is a long-chain fatty acid with the molecular formula C24H48O3. This compound is part of the class of 3-hydroxy fatty acids, which are known for their role in various biological processes .

Mechanism of Action

Target of Action

3-Hydroxytetracosanoic acid is a 3-hydroxy fatty acid that is the 3-hydroxy derivative of tetracosanoic (lignoceric) acid

Mode of Action

It is known to be involved in the formation of 3-hydroxytetracosanoyl-coa, a very long-chain fatty acyl-coa . This suggests that it may play a role in lipid metabolism.

Biochemical Pathways

This compound is involved in the formation of 3-hydroxytetracosanoyl-CoA . This indicates that it participates in the fatty acid metabolism pathway, specifically in the synthesis of very long-chain fatty acyl-CoAs. These molecules are crucial for various cellular processes, including energy production, membrane structure, and signaling.

Result of Action

As a component of 3-hydroxytetracosanoyl-coa, it may contribute to the various cellular processes that very long-chain fatty acyl-coas are involved in .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxytetracosanoic acid can be synthesized through the hydroxylation of tetracosanoic acid. The hydroxylation process typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under controlled conditions . The reaction is carried out in an organic solvent, and the temperature is maintained to ensure the selective hydroxylation at the 3-position of the fatty acid chain.

Industrial Production Methods

In industrial settings, the production of this compound may involve biotechnological approaches, such as the use of microbial fermentation. Specific strains of bacteria or yeast can be engineered to produce this compound through metabolic pathways that involve the hydroxylation of long-chain fatty acids . This method is advantageous due to its sustainability and potential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxytetracosanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Properties

IUPAC Name

3-hydroxytetracosanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H48O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23(25)22-24(26)27/h23,25H,2-22H2,1H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVDLWGAAEYKXSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H48O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60415595
Record name Tetracosanoic acid, 3-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91297-89-1
Record name 3-Hydroxytetracosanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91297-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetracosanoic acid, 3-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 3-hydroxytetracosanoic acid in the research on quinonyl muramyl dipeptides?

A1: In this study [], this compound served as a branched linker molecule. It was conjugated to the 6-O-position of the carbohydrate moiety in muramyl dipeptide alkyl esters. This conjugation created a novel compound, 2-[10-(5,6-dimethoxy-3-methyl-1,4-benzoquinon-2-yl)decyl]-3-hydroxytetracosanoic acid, which was further used in the synthesis of quinonyl muramyl dipeptides. These synthesized compounds were then tested for their effects on inducing delayed-type hypersensitivity and tumor-suppressive activity.

Q2: Were there other linker molecules used in the study besides this compound?

A2: Yes, the researchers explored various linker molecules to understand their impact on the biological activity of the final quinonyl muramyl dipeptides []. Besides this compound, they also utilized ω-(1,4-benzoquinon-2-yl)alkanoic acids, all-trans-5,9,13,17-tetramethyl-4,8,12,16-octadecatetraenoic acid (also known as phytanic acid), and stearic acid as linkers in their synthesis process. This approach allowed them to investigate the structure-activity relationship and identify potentially more effective compounds.

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